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Experimental Data & Protocols

The compelling preclinical data for TAS0728 comes from well-established experimental models. Here are

the methodologies for key experiments cited.

In Vitro Kinase and Cellular Assays

¢ Kinase Assay: The inhibitory activity (IC50) of TAS0728 against HER2 and a panel of other kinases
was determined using in vitro peptide substrate phosphorylation assays. These assays were
conducted by specialized vendors (Carna Biosciences, Reaction Biology Corporation) in the presence
of ATP to measure the compound's ability to block kinase function [1].

¢ Cellular Pharmacodynamics: Cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87) or engineered
MCF10A cells expressing mutated HER2 were used. Cells were seeded in culture plates and, after
overnight incubation, treated with TAS0728 at various concentrations (e.g., 10-1000 nM) for a set
period (typically 3 hours). The effect was assessed by harvesting the cells and performing Western
blot analysis to measure the inhibition of phosphorylation of HER2, HER3, AKT, and MAPK [2] [1].

In Vivo Efficacy Models

e Cell-Line Derived Xenograft (CDX): Immunodeficient mice (e.g., BALB/cAJcl-nu/nu) were implanted
subcutaneously with HER2-positive human cancer cells (e.g., NCI-N87). TAS0728 was administered
daily by oral gavage at doses ranging from 7.5 to 60 mg/kg. Tumor volume and body weight were
monitored regularly to assess efficacy and toxicity [2] [1].
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e Therapy Resistance Models: Resistance to trastuzumab/pertuzumab or T-DM1 was established in
NCI-N87 xenograft models by long-term in vivo exposure to these therapies. Once tumors regrew
during treatment (indicating acquired resistance), the animals were switched to TAS0728
monotherapy to evaluate its anti-tumor effect [3].

¢ Patient-Derived Xenograft (PDX) Model: This model used tumor tissue from a breast cancer patient
refractory to both trastuzumab/pertuzumab and T-DM1, implanted into mice. TAS0728 was then
tested on these PDX models to confirm its efficacy against treatment-resistant human tumors [3].

HER2 Signaling and TAS0728's Role

The following diagram illustrates the HER2 signaling pathway and the mechanism of TAS0728.
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HER? Signaling Inhibition by TAS0728

HER?2 forms dimers (especially with HER3), leading to activation of downstream pathways like PI3K/AKT
and RAS/MAPK, which drive cancer cell proliferation and survival [4] [5]. TAS0728 enters the cell and

covalently binds to the C805 residue on the HER2 kinase domain, leading to sustained inhibition of the

receptor and its downstream signaling cascade [2].

Comparison with Other HER2 Inhibitors

TAS0728 was designed to have a differentiated profile from earlier HER?2 inhibitors.

Therapy . . .

Class Mechanism Key Differentiator of TAS0728
(Example)
Trastuzumab Monoclonal Binds HER2 ECD, Small molecule; inhibits kinase activity
[6] [5] Antibody inhibits signaling, intracellularly

Lapatinib [6]
[5]

TKI (Reversible)

Neratinib [5] TKI
(Irreversible)

T-DM1 [6] [5] Antibody-Drug
Conjugate

(ADC)

induces ADCC

Reversibly inhibits
HER2 & EGFR
kinases

Irreversibly inhibits
HER2 & EGFR

Trastuzumab
delivers cytotoxic
agent (DM1)

Irreversible, covalent binding for
sustained inhibition

Preclinical data suggests high selectivity
for HER2 over wild-type EGFR,
potentially avoiding EGFR-related
toxicities (e.g., severe rash/diarrhea) [7]

Direct kinase inhibitor; showed efficacy in
T-DML1 resistant models [3]

Analysis of Clinical Development Termination

The Phase I trial (NCT03410927) was terminated because the overall risk-benefit ratio no longer favored

continued testing [7] [8]. Key reasons were:
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e Unmanageable Toxicity: The occurrence of Grade 3 diarrhea as a DLT across multiple dose levels
indicated a significant and difficult-to-manage toxicity profile [7] [8].

o Fatal Serious Adverse Event: The fatal cardiac arrest in one patient, with a temporal association to
TAS0728 dosing, was a critical safety signal that could not be ruled out as drug-related [7] [8].

¢ Undetermined MTD: The study was stopped before a Maximum Tolerated Dose (MTD) could be

established [7] [8].

In summary, while TAS0728 represents a mechanistically promising approach to overcoming HER2 therapy
resistance, its clinical development was halted due to significant safety concerns. Researchers investigating
next-generation HER2 inhibitors can learn from this case about the challenges of translating selective

covalent inhibition into a safe clinical profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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